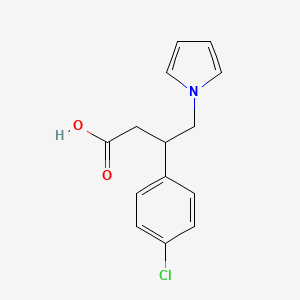

3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, also known as 3-CP4P, is a compound belonging to the family of pyrrol-1-ylbutanoic acids. It is a colorless, crystalline solid, which is soluble in water and most organic solvents. It has a molecular weight of 248.14 g/mol and a melting point of 128-129°C. 3-CP4P is a valuable synthetic intermediate used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and in the production of dyes and pigments.

Scientific Research Applications

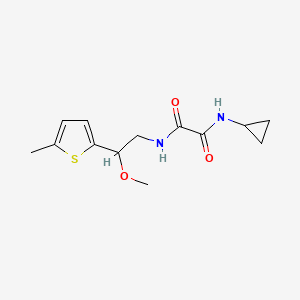

Enantiomeric Resolution and Chromatographic Analysis

Research has delved into the enantiomeric resolution of closely related analogues, like 4-amino-3-(5-chlorothien-2-yl)butyric acid, using high-performance liquid chromatography (HPLC) on chiral stationary phases. This work is foundational for understanding the stereochemical aspects of similar compounds, potentially including 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, and their separation for further scientific studies (Vaccher, Berthelot, & Debaert, 1995). Additionally, the preparative liquid chromatographic separation of isomers highlights the compound's relevance in analytical chemistry, emphasizing the importance of purity and isomer separation in research applications (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Molecular Structure and Spectroscopic Analysis

The detailed molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were explored through Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. This study provides insights into the molecular electronic energy, geometrical structure, and vibrational spectra, contributing to the fundamental understanding of the compound's physical and chemical properties (Muthu & Paulraj, 2012).

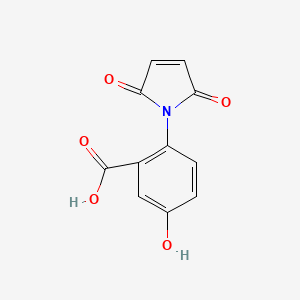

Antimicrobial Activity of Derivatives

The synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing moieties such as 2-Hydroxyphenyl and Benzo[b]phenoxazine, derived from compounds structurally related to this compound, have been investigated. These studies indicate the potential for developing new antimicrobial agents from structurally similar compounds, showcasing the broad applicability of this chemical class in addressing microbial resistance (Mickevičienė et al., 2015).

Synthetic Applications and Biological Activity

Research into the synthesis of AD-Dihydrodipyrrins equipped with latent substituents of native chlorophylls and bacteriochlorophylls highlights the compound's potential in mimicking natural photosynthetic pigments. This synthetic approach could open new avenues for studying photosynthesis and developing artificial photosynthetic systems (Wang & Lindsey, 2021). Additionally, the discovery of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis demonstrates the therapeutic potential of structurally related compounds in addressing fibrotic diseases (Procopiou et al., 2018).

properties

IUPAC Name |

3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOSTIMAWGMEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)

![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)